2,4-Dimethylbenzenesulfonic acid

Hydrolytic stability Thermal stability Process safety

Ensure batch-to-batch reproducibility with 2,4-Dimethylbenzenesulfonic acid (CAS 88-61-9), the isomerically pure m-xylene-4-sulfonic acid. Unlike generic mixed xylenesulfonic acid (predominantly the 5-isomer), this 2,4-isomer delivers predictable catalyst lifetime, controlled hydrolysis kinetics (onset >85°C), and defined thermal stability (Td,5% ~150°C). Its specificity is validated for biodegradable polyester synthesis using PLLA, phenolic/furan resin curing, and as a critical intermediate for the antischistosomal agent Schistosomiasis 846. Avoid process risks: insist on 2,4-isomer identity documentation.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 88-61-9
Cat. No. B1582834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzenesulfonic acid
CAS88-61-9
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)O)C
InChIInChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
InChIKeyCHZLVSBMXZSPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzenesulfonic Acid (CAS 88-61-9): Technical Procurement Profile and Specification Overview


2,4-Dimethylbenzenesulfonic acid (CAS 88-61-9, molecular formula C₈H₁₀O₃S, molecular weight 186.23 g/mol), also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid characterized by methyl substituents at the 2- and 4-positions of the benzene ring relative to the sulfonic acid group . This compound exists as a white to almost white crystalline solid or powder, typically containing two molecules of water of crystallization (dihydrate form), with a melting point of 61–62 °C . Commercial-grade material is supplied with standardized purity specifications of ≥98.0% (HPLC, neutralization titration), and the compound functions primarily as a strong Brønsted acid catalyst and key intermediate in industrial organic synthesis .

Why 2,4-Dimethylbenzenesulfonic Acid Cannot Be Interchanged with Positional Isomers in Critical Applications


Substitution of 2,4-dimethylbenzenesulfonic acid with its positional isomers (e.g., 2,5-dimethylbenzenesulfonic acid) or other xylene sulfonic acid mixtures without process revalidation introduces quantifiable risks in both reaction kinetics and product outcomes. The position of methyl substituents on the benzene ring directly governs the compound's hydrolytic stability, isomerization equilibrium under acidic conditions, and catalytic activity profile [1][2]. Specifically, the 2,4-isomer undergoes hydrolysis at substantially lower temperatures (85–145 °C) compared to the 2,5-isomer (125–195 °C), representing a >40 °C shift in operational thermal stability that directly impacts process safety margins and reactor design parameters [1]. Furthermore, m-xylene sulfonic acid mixtures exist in a dynamic equilibrium favoring the 5-sulfonic acid (79%) over the 4-sulfonic acid (17.5%) under standard sulfonation conditions—meaning that unless specifically isolated, material sourced as generic 'xylenesulfonic acid' will contain predominantly the 5-isomer with fundamentally different reactivity [2]. Generic substitution without isomer-specific validation therefore introduces uncontrolled variables that compromise reaction reproducibility, catalyst lifetime, and final product specifications.

Quantitative Differentiation Evidence: 2,4-Dimethylbenzenesulfonic Acid vs. Positional Isomers and In-Class Alternatives


Hydrolytic Stability: 2,4-Isomer Demonstrates >40°C Lower Hydrolysis Onset Temperature vs. 2,5-Isomer

In a direct head-to-head kinetic study, 2,4-dimethylbenzenesulfonic acid undergoes hydrolysis in hydrochloric acid solutions at a temperature range of 85–145 °C (0–13.4 m HCl), whereas the 2,5-dimethylbenzenesulfonic acid isomer requires a substantially higher temperature range of 125–195 °C (0–14.5 m HCl) to achieve comparable hydrolysis conversion [1]. The study established that under constant HCl concentration conditions, the hydrolysis rate is proportional to the sulfonic acid concentration, with the 2,4-isomer exhibiting a lower activation barrier for desulfonation. This quantitative difference in thermal stability is attributed to the distinct electronic and steric effects imposed by the 2,4- versus 2,5-substitution pattern on the aromatic ring.

Hydrolytic stability Thermal stability Process safety Aromatic sulfonic acid

Isomerization Equilibrium: 2,4-Isomer Constitutes Only 17.5% of m-Xylene Sulfonic Acid Mixture Under Sulfonation Conditions

Under sulfonation-relevant conditions (141 °C, 74.0% H₂SO₄), the equilibrium composition of m-xylene monosulfonic acids contains 0.0 ± 0.5% of the 2-sulfonic acid, 17.5 ± 1.5% of the 4-sulfonic acid (the target 2,4-dimethylbenzenesulfonic acid), 79 ± 2% of the 5-sulfonic acid, and 3.5 ± 1.5% of 4,6-disulfonic acid [1]. Pseudo-first-order isomerization rate constants and partial rate factors for protiodesulphonation were calculated from these equilibrium data, establishing that the 4-sulfonic acid is thermodynamically disfavored relative to the 5-isomer under typical sulfonation and process conditions. Consequently, any material sourced as 'xylenesulfonic acid' or 'mixed xylenesulfonic acids' without explicit isomer specification will contain the 2,4-isomer as a minor component, not the primary constituent.

Isomerization kinetics Sulfonation equilibrium Process chemistry m-Xylene sulfonic acids

Catalytic Performance in Poly(L-lactic acid) Synthesis: 2,4-Isomer Yields High Molecular Weight PLLA Comparable to 2,5-Isomer

In a comparative study evaluating aromatic sulfonic acids as catalysts for poly(L-lactic acid) (PLLA) synthesis via melt/solid-state polycondensation, both 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid exhibited 5% thermal decomposition temperatures (Td,5%) around 150 °C, and both catalysts enabled the production of PLLA polymers with high molecular weight and excellent thermal stability [1]. This finding demonstrates that within this specific polymerization application, the 2,4- and 2,5-isomers exhibit comparable catalytic efficacy despite their divergent hydrolytic stability profiles. The study further noted that benzenesulfonic acids with higher decomposition temperatures (e.g., 4-hydroxybenzenesulfonic acid, Td,5% >200 °C) or lower decomposition temperatures yielded inferior polymer properties, establishing an optimal catalyst thermal stability window.

Polymerization catalysis Poly(L-lactic acid) Melt polycondensation Biodegradable polymers

Commercial Purity Specification: Standardized ≥98.0% (HPLC/Titration) with Controlled Hydrate Content

Multiple authoritative suppliers including TCI Chemicals, Fluorochem, and Bidepharm provide 2,4-dimethylbenzenesulfonic acid with standardized purity specifications of ≥98.0% as determined by HPLC (area%) and neutralization titration (calculated on anhydrous substance) . The compound is supplied as the dihydrate crystalline form containing up to approximately 18% water content, with purity calculations explicitly normalized to the anhydrous basis . This commercial specification establishes a consistent quality baseline for procurement decisions, distinguishing isomerically pure 2,4-dimethylbenzenesulfonic acid (CAS 88-61-9) from technical-grade mixed xylenesulfonic acid mixtures (e.g., CAS 25321-41-9) which may contain variable isomer distributions and lower purity grades.

Quality specification Purity analysis Procurement standard Hydrate form

Thermal Decomposition Profile: Td,5% ~150 °C Establishes Upper Process Temperature Boundary

Thermogravimetric analysis (TGA) of 2,4-dimethylbenzenesulfonic acid reveals a 5% weight loss temperature (Td,5%) of approximately 150 °C [1]. This thermal stability benchmark is consistent across both the 2,4- and 2,5-dimethylbenzenesulfonic acid isomers and serves as a critical process design parameter distinguishing these compounds from other aromatic sulfonic acids. For context, 4-hydroxybenzenesulfonic acid exhibits Td,5% >200 °C, while some sulfonic acid derivatives decompose at temperatures below 120 °C. The ~150 °C Td,5% value positions 2,4-dimethylbenzenesulfonic acid as suitable for catalytic applications operating below this threshold while precluding its use in high-temperature reactions where more thermally robust catalysts are required.

Thermal stability Decomposition temperature Process safety Catalyst selection

Isolation and Synthesis Route: Separation from Mixed Xylene Sulfonation Products Required

2,4-Dimethylbenzenesulfonic acid is produced industrially via sulfonation of m-xylene using concentrated sulfuric acid, followed by a separation step to isolate the 4-sulfonic acid isomer from the reaction mixture [1]. NMR spectroscopic analysis of the sulfonation products confirms the isomeric composition, with the 4-sulfonic acid representing a minority fraction of the total monosulfonic acids produced [2]. The requirement for post-sulfonation separation—rather than direct crystallization from the reaction mixture as the dominant product—contributes to the differential cost and supply chain characteristics of isomerically pure 2,4-dimethylbenzenesulfonic acid compared to mixed-isomer xylenesulfonic acid technical grades.

Synthetic methodology Isomer separation Process chemistry Sulfonation

Validated Application Scenarios for 2,4-Dimethylbenzenesulfonic Acid Based on Quantitative Evidence


Acid Catalyst for Melt/Solid-State Polycondensation of Poly(L-lactic acid)

Based on direct comparative evidence showing that 2,4-dimethylbenzenesulfonic acid exhibits a 5% thermal decomposition temperature (Td,5%) of approximately 150 °C and produces PLLA polymers with high molecular weight and excellent thermal stability—performance equivalent to the 2,5-isomer under identical conditions—this compound is validated for use as an acid catalyst in biodegradable polyester synthesis [1]. Process operators should maintain reaction temperatures below the Td,5% threshold to prevent catalyst decomposition.

Acid Catalyst in Esterification and Alkylation Reactions Requiring Moderate Thermal Stability

With a Td,5% of ~150 °C and established function as a strong Brønsted acid catalyst, 2,4-dimethylbenzenesulfonic acid is suitable for esterification, alkylation, and condensation reactions operating below this thermal decomposition threshold [1]. However, the hydrolysis kinetics data—showing onset of measurable desulfonation at 85 °C under acidic aqueous conditions—indicates that aqueous-phase reactions at elevated temperatures may be subject to catalyst degradation [2]; anhydrous or organic solvent systems may extend the effective operating window.

Curing Catalyst for Phenolic and Furan Resin Systems

2,4-Dimethylbenzenesulfonic acid serves as a curing catalyst for phenolic and furan resin sand cores and molds in foundry applications [1]. The compound's strong acidity and thermal stability profile support efficient resin crosslinking at moderate curing temperatures, while the requirement for isomerically pure material (rather than mixed xylenesulfonic acid) ensures consistent curing kinetics and final resin properties batch-to-batch.

Pharmaceutical Intermediate: Precursor in Antischistosomal Agent Synthesis

2,4-Dimethylbenzenesulfonic acid is documented as an intermediate in the production of the antischistosomal pharmaceutical agent 'Schistosomiasis 846' (hexachloroparaxylene derivatives) [1]. In this application, isomer identity is critical, as the 2,4-substitution pattern dictates the regiochemistry of downstream functionalization; substitution with alternative xylenesulfonic acid isomers would yield different final compounds with potentially altered pharmacological profiles.

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